

An In-Depth Technical Guide to the Thermochemical Properties of 5-Hexenyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hexenyl acetate

Cat. No.: B1332132

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Abstract

5-Hexenyl acetate is a valuable organic ester with applications in fragrance, flavor, and as a synthetic intermediate. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and predicting its behavior in various chemical environments. This technical guide provides a comprehensive overview of the known physical properties of **5-Hexenyl acetate**, outlines detailed experimental protocols for the determination of its key thermochemical parameters, and offers theoretical estimations where experimental data is currently unavailable. This document is intended to serve as a foundational resource for researchers and professionals working with this compound.

Introduction

5-Hexenyl acetate ($C_8H_{14}O_2$) is an unsaturated ester characterized by a terminal double bond and an acetate group. Its chemical structure dictates its physical and chemical properties, including its volatility, energy content, and thermal stability. While extensive experimental data on its thermochemical properties are not readily available in the public domain, established methodologies for similar organic esters can be applied to determine these crucial parameters. This guide will detail these experimental approaches and provide a framework for obtaining reliable thermochemical data for **5-Hexenyl acetate**.

Physicochemical Properties of 5-Hexenyl Acetate

A summary of the available physicochemical data for **5-Hexenyl acetate** is presented in Table 1. These values have been compiled from various chemical suppliers and databases and represent the current state of knowledge.

Table 1: Physicochemical Properties of **5-Hexenyl Acetate**

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ O ₂	N/A
Molecular Weight	142.20 g/mol	N/A
CAS Number	5048-26-0	N/A
Boiling Point	173-174 °C (at 1 atm)	[1][2]
Density	0.883 g/mL (at 25 °C)	[1][2]
Refractive Index	n ₂₀ /D 1.423	[1][2]
Flash Point	60.6 °C (141.1 °F) - closed cup	[2]

Experimental Determination of Thermochemical Properties

Due to the scarcity of published experimental thermochemical data for **5-Hexenyl acetate**, this section details the standard methodologies that can be employed to determine these properties.

Enthalpy of Formation ($\Delta_f H^\circ$)

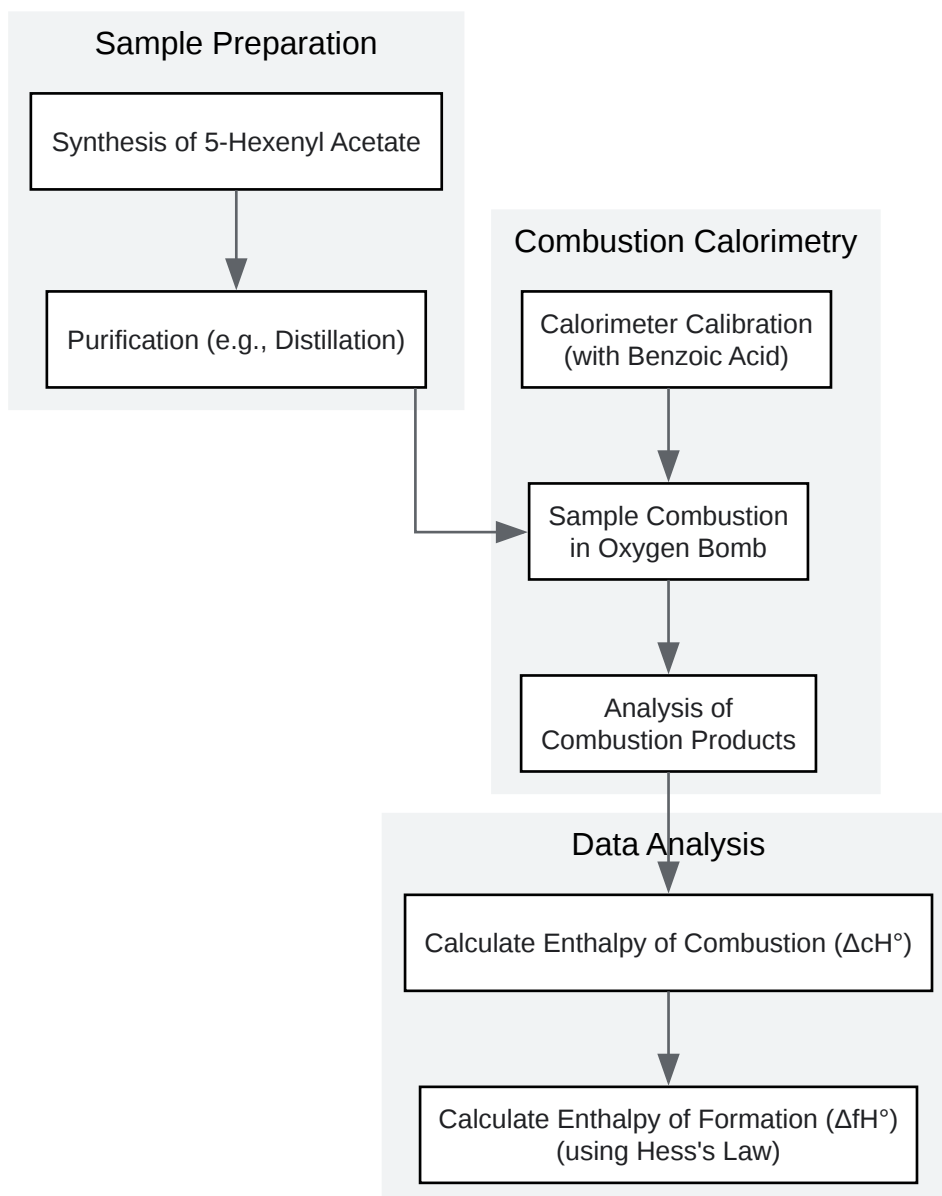
The standard enthalpy of formation is a fundamental thermodynamic property representing the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. For volatile organic compounds like **5-Hexenyl acetate**, combustion calorimetry is the primary experimental technique for its determination.

Experimental Protocol: Combustion Calorimetry

- **Sample Preparation:** A sample of high-purity **5-Hexenyl acetate** is required. Synthesis, if necessary, can be achieved via the esterification of 5-hexen-1-ol with acetic anhydride or acetyl chloride. Subsequent purification by distillation is crucial to remove any impurities that could affect the combustion energy.
- **Calorimeter Calibration:** The calorimeter, typically a bomb calorimeter, is calibrated using a standard substance with a precisely known heat of combustion, such as benzoic acid. This determines the heat capacity of the calorimeter.
- **Combustion:** A precisely weighed sample of **5-Hexenyl acetate** is placed in a crucible inside the bomb, which is then pressurized with a high-purity oxygen atmosphere (typically around 3 MPa). The sample is ignited, and the temperature change of the surrounding water bath is meticulously recorded.
- **Analysis of Products:** After combustion, the contents of the bomb are analyzed to ensure complete combustion to carbon dioxide and water. Corrections are made for the formation of any side products, such as nitric acid from residual nitrogen in the bomb.
- **Calculation:** The standard enthalpy of combustion ($\Delta_c H^\circ$) is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation ($\Delta_f H^\circ$) is then derived using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

A logical workflow for the experimental determination of the enthalpy of formation is depicted in the following diagram.

Workflow for Enthalpy of Formation Determination

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Workflow for Enthalpy of Formation Determination

Heat Capacity (C_p)

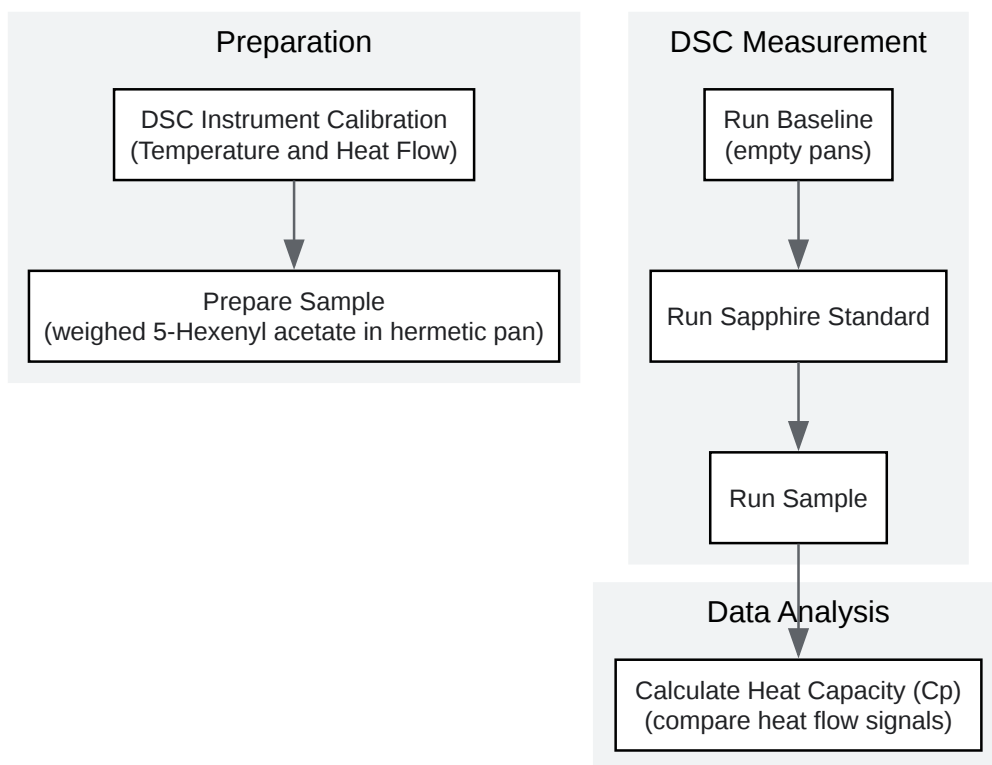
The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. For liquids, the specific heat capacity at constant pressure (C_p) is a key parameter for heat transfer calculations. Differential Scanning Calorimetry (DSC) is a widely used technique for determining the heat capacity of liquids.

Experimental Protocol: Differential Scanning Calorimetry (DSC) for Heat Capacity

- **Instrument Calibration:** The DSC instrument is calibrated for temperature and heat flow using certified reference materials (e.g., indium).
- **Baseline Measurement:** An empty sample pan and an empty reference pan are run through the desired temperature program to establish the baseline heat flow.
- **Reference Material Measurement:** A sapphire standard, with a well-characterized heat capacity, is placed in the sample pan and the measurement is repeated under the same conditions.
- **Sample Measurement:** A known mass of high-purity **5-Hexenyl acetate** is hermetically sealed in a sample pan, and the DSC measurement is performed.
- **Calculation:** The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the sapphire standard, and the baseline at a given temperature, according to ASTM E1269.[3]

The experimental workflow for determining the heat capacity of **5-Hexenyl acetate** using DSC is illustrated below.

Workflow for Heat Capacity (Cp) Determination via DSC



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Workflow for Heat Capacity (Cp) Determination via DSC

Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)

The enthalpy of vaporization is the heat required to transform a given quantity of a substance from a liquid into a gas at a given pressure. This property is critical for understanding the volatility of **5-Hexenyl acetate**. It can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.

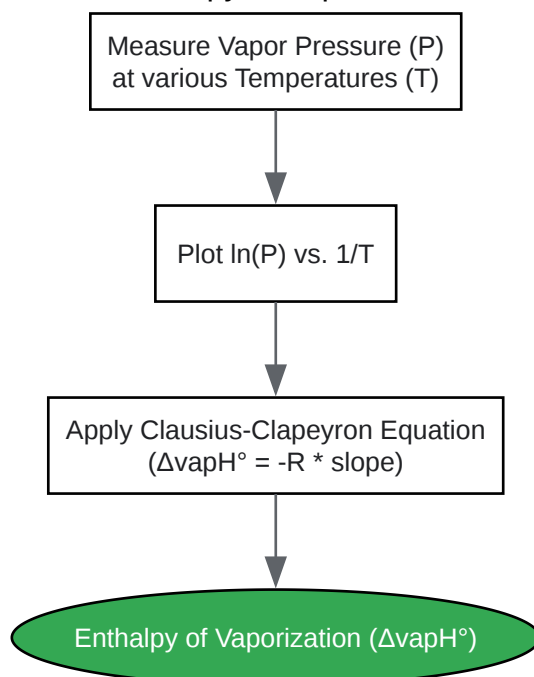
Experimental Protocol: Vapor Pressure Determination

Several methods can be used to measure the vapor pressure of a volatile organic compound like **5-Hexenyl acetate**.^[4]

- **Static Method:** The sample is placed in a thermostated container connected to a pressure-measuring device. The system is evacuated, and the pressure of the vapor in equilibrium with the liquid is measured at various temperatures.
- **Effusion Method (Knudsen Effusion):** This method is suitable for low vapor pressures. The rate of mass loss of the substance effusing through a small orifice into a vacuum is measured.
- **Gas Saturation Method:** A carrier gas is passed through or over the liquid sample at a known flow rate, becoming saturated with the vapor. The amount of vapor transported by the gas is then determined, allowing for the calculation of the partial pressure.

The logical relationship for determining the enthalpy of vaporization from vapor pressure data is shown below.

Logical Flow for Enthalpy of Vaporization Determination



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Logical Flow for Enthalpy of Vaporization Determination

Theoretical Estimation of Thermochemical Properties

In the absence of experimental data, theoretical methods can provide valuable estimates of thermochemical properties.

Group Contribution Method for Enthalpy of Formation

The group contribution method is a widely used technique for estimating the thermochemical properties of organic compounds.^{[1][5][6][7]} This method is based on the assumption that the properties of a molecule can be calculated as the sum of the contributions of its constituent functional groups.

For **5-Hexenyl acetate** ($\text{CH}_2=\text{CH}-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{O}-\text{C}(=\text{O})-\text{CH}_3$), the relevant groups would be:

- 1 x $[\text{CH}_2=\text{CH}]$
- 3 x $[\text{CH}_2]$
- 1 x $[\text{CH}_2-\text{O}]$
- 1 x $[\text{O}=\text{C}-\text{CH}_3]$

By summing the established enthalpy contributions for each of these groups from a reliable group contribution scheme (e.g., Benson's), an estimated value for the standard enthalpy of formation of **5-Hexenyl acetate** in the gas phase can be obtained.

Table 2: Estimated Thermochemical Properties of **5-Hexenyl Acetate**

Property	Estimated Value	Method
Standard Enthalpy of Formation (gas)	Value to be calculated based on a specific group contribution scheme	Group Contribution Method
Standard Molar Entropy (gas)	Value to be calculated based on a specific group contribution scheme	Group Contribution Method
Heat Capacity (gas, Cp)	Value to be calculated based on a specific group contribution scheme	Group Contribution Method

Note: The actual calculation requires specific group contribution values which can vary between different established methods. This table serves as a template for presenting such estimated data.

Conclusion

This technical guide has synthesized the available physicochemical data for **5-Hexenyl acetate** and provided a detailed roadmap for the experimental determination of its core thermochemical properties, namely the enthalpy of formation, heat capacity, and enthalpy of vaporization. The included experimental protocols and workflow diagrams are intended to facilitate the acquisition of high-quality data. Furthermore, the utility of theoretical estimation methods, such as the group contribution method, has been highlighted as a valuable tool in the absence of experimental values. The information presented herein will be of significant utility to researchers, scientists, and drug development professionals who require a comprehensive understanding of the thermochemical behavior of **5-Hexenyl acetate** for their applications.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Thermochemical Properties of 5-Hexenyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332132#thermochemical-properties-of-5-hexenyl-acetate]

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